2,5-二甲基呋喃-3-甲醛

描述

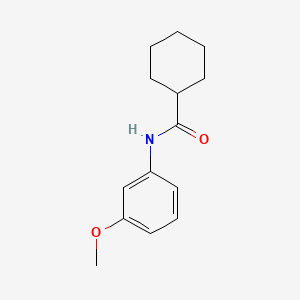

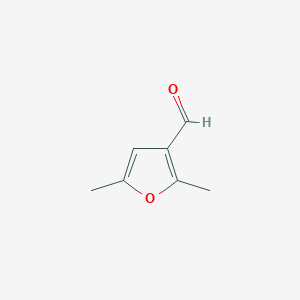

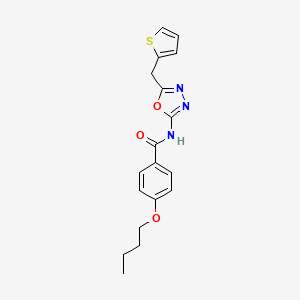

2,5-Dimethylfuran-3-carbaldehyde is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.139. The purity is usually 95%.

BenchChem offers high-quality 2,5-Dimethylfuran-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylfuran-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光学和光物理研究

该化合物已用于通过分光光度计在有序介质中对 (2E)-1-(2,5-二甲基呋喃-3-基)-3-(9-乙基-9H-咔唑-3-基)丙-2-烯-1-酮 (DEPO) 进行光学和光物理研究 . 该研究涉及确定溶剂化色变特性,例如消光系数、振子强度、跃迁偶极矩、斯托克斯位移、荧光量子产率和光化学量子产率 .

DEPO 染料的合成

2,5-二甲基呋喃-3-甲醛已用于 DEPO 染料的合成。 该染料是通过 9-乙基-9H-咔唑-3-甲醛与 1-(2,5-二甲基呋喃-3-基)乙酮在微波辐射下反应制备的 . 该染料在 DMSO 中具有光稳定性,但在氯甲烷溶剂中会发生光分解 .

测定临界胶束浓度的探针或猝灭剂

使用 2,5-二甲基呋喃-3-甲醛合成的 DEPO 染料可用作探针或猝灭剂来确定十六烷基三甲基溴化铵 (CTAB) 和十二烷基硫酸钠 (SDS) 的临界胶束浓度 (CMC) .

材料科学应用

荧光有机分子,例如使用 2,5-二甲基呋喃-3-甲醛合成的那些分子,在材料科学的各个领域都有应用。 这些包括光学限幅、三阶非线性光学性质、有机电光学、有机发光二极管、染料敏化太阳能电池和朗缪尔膜 .

2,5-二甲基呋喃的选择性分离

2,5-二甲基呋喃-3-甲醛在化工行业中起着至关重要的作用,尤其是在分离 2,5-二甲基呋喃 (DMeF) 和 2,5-甲基四氢呋喃 (DMeTHF) 混合物中 .

HMF 转化为 DMF

作用机制

Target of Action

It’s worth noting that furan derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Mode of Action

It’s known that furan derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .

Result of Action

A study has shown that a compound containing a 2,5-dimethylfuran-3-carbaldehyde moiety exhibited fluorescence under uv light due to intramolecular charge transfer .

安全和危害

未来方向

The future directions of 2,5-Dimethylfuran-3-carbaldehyde research are promising. It is part of the furan platform chemicals which are being studied for their potential to replace traditional resources such as crude oil with biomass . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

属性

IUPAC Name |

2,5-dimethylfuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMWBHRVGAHGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54583-69-6 | |

| Record name | 2,5-dimethylfuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide](/img/structure/B2554254.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)

![(Z)-N-[(3,4-dimethylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B2554256.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)